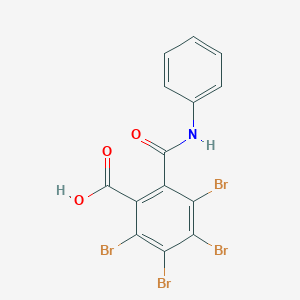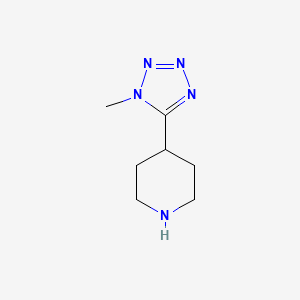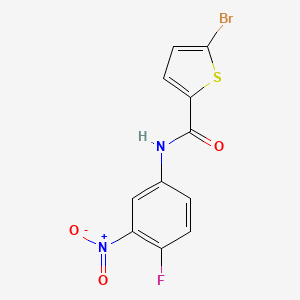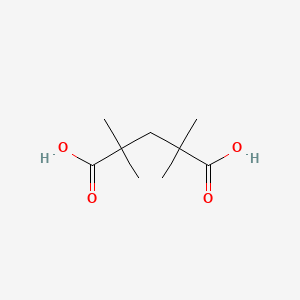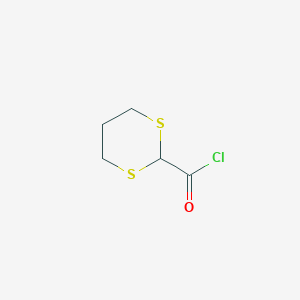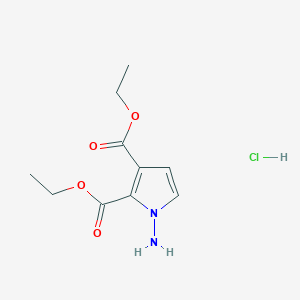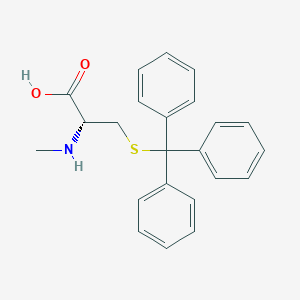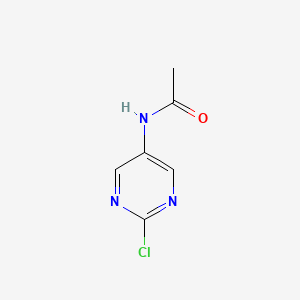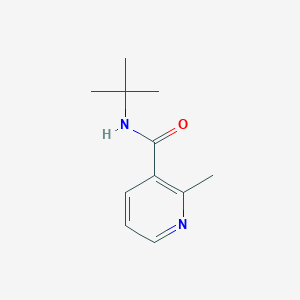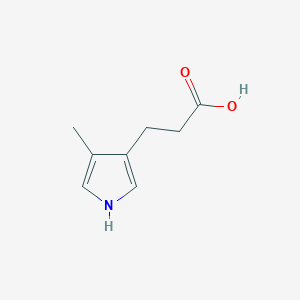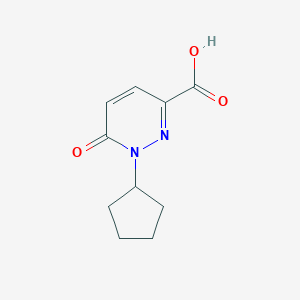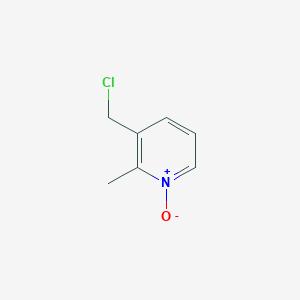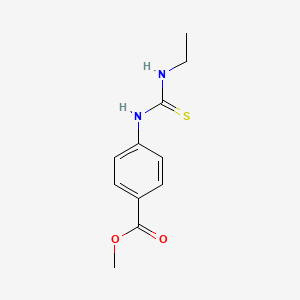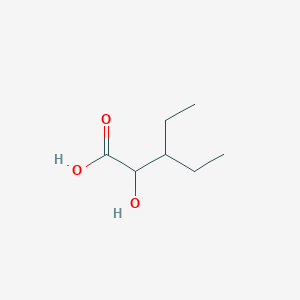
3-ethyl-2-hydroxyPentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-2-hydroxyPentanoic acid is an organic compound with the molecular formula C7H14O3 It is a derivative of pentanoic acid, featuring an ethyl group at the third carbon and a hydroxyl group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-hydroxyPentanoic acid can be achieved through several methods. One common approach involves the alkylation of 2-hydroxyPentanoic acid with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Deprotonation: The hydroxyl group of 2-hydroxyPentanoic acid is deprotonated using a strong base such as sodium hydride (NaH).
Alkylation: The resulting alkoxide ion reacts with an ethyl halide (e.g., ethyl bromide) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as catalytic hydrogenation or biocatalytic processes. These methods are designed to optimize yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-hydroxyPentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acid chlorides, and other electrophiles.
Major Products Formed
Oxidation: 3-ethyl-2-oxopentanoic acid.
Reduction: 3-ethyl-2-hydroxypentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-ethyl-2-hydroxyPentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-2-hydroxyPentanoic acid depends on its specific application. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and other interactions with molecular targets, influencing various biochemical processes.
Comparison with Similar Compounds
3-ethyl-2-hydroxyPentanoic acid can be compared with other similar compounds such as:
2-hydroxyPentanoic acid: Lacks the ethyl group, resulting in different chemical properties and reactivity.
3-ethylPentanoic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.
2-hydroxy-3-methylPentanoic acid: Has a methyl group instead of an ethyl group, leading to variations in steric effects and reactivity.
The presence of both the ethyl and hydroxyl groups in this compound makes it unique and versatile for various applications.
Properties
Molecular Formula |
C7H14O3 |
|---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
3-ethyl-2-hydroxypentanoic acid |
InChI |
InChI=1S/C7H14O3/c1-3-5(4-2)6(8)7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
MBJNVIFBWMTUSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


